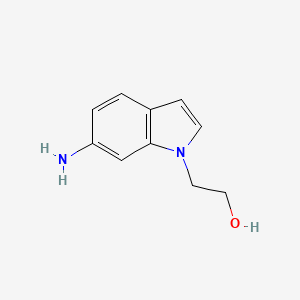

2-(6-Amino-1H-indol-1-YL)ethan-1-OL

Description

Significance of the Indole (B1671886) Scaffold in Bioactive Compound Discovery

The indole framework is a recurring motif in a vast number of natural products and synthetic molecules that exhibit significant biological activity. nih.govbohrium.com This versatile scaffold is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its fundamental role in biological processes. mdpi.comresearchgate.net The structural versatility of the indole ring enables it to interact with a wide array of biological targets, including enzymes and receptors, through various mechanisms like hydrogen bonding and π-π stacking. researchgate.net

The pharmacological importance of indole derivatives is extensive, with compounds demonstrating a wide spectrum of therapeutic applications. researchgate.netnih.gov These include anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive activities. researchgate.netnih.gov Over 40 drugs approved by the FDA contain an indole nucleus, a testament to their clinical success. rsc.org For instance, vincristine (B1662923) and vinblastine (B1199706) are potent anticancer agents that inhibit tubulin polymerization, while indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory drug. nih.gov The continuous discovery of new bioactive indole derivatives underscores the enduring importance of this scaffold in the development of novel therapeutic agents. mdpi.comnih.gov

Table 1: Examples of Bioactive Indole Derivatives and Their Significance

| Compound Name | Biological Activity/Significance | Reference(s) |

| Serotonin | Neurotransmitter involved in mood, appetite, and sleep regulation. | researchgate.net |

| Indole-3-carbinol | Found in cruciferous vegetables; exhibits anticancer properties. mdpi.com | mdpi.com |

| Vincristine | Anticancer agent used in the treatment of various lymphomas and leukemias. | nih.govnih.gov |

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID). | nih.gov |

| Sunitinib | A multi-targeted tyrosine kinase inhibitor used in cancer therapy. | mdpi.com |

| Reserpine | Antihypertensive and antipsychotic agent. | mdpi.comnih.gov |

| Melatonin | Regulates circadian rhythms and acts as an antioxidant. | researchgate.net |

Rationale for Investigating Novel Indole-Ethanol Derivatives in Academic Research

The exploration of novel indole derivatives, particularly those incorporating an ethanolamine (B43304) side chain, is driven by the pursuit of new therapeutic agents with improved efficacy and selectivity. The ethanolamine moiety (HOCH₂CH₂NH₂) is a key component of various biologically active molecules and can significantly influence a compound's pharmacological profile. wikipedia.org

The combination of the privileged indole scaffold with an ethanolamine side chain presents several strategic advantages in drug design:

Structural Analogy to Neurotransmitters: The indole-ethanolamine structure bears a resemblance to endogenous neurotransmitters like serotonin, suggesting potential activity within the central nervous system. This makes them candidates for neuropharmacological research, including the development of antidepressants or anxiolytics.

Modulation of Physicochemical Properties: The hydroxyl and amino groups of the ethanolamine chain can alter the solubility, polarity, and hydrogen bonding capacity of the indole core. These modifications can enhance pharmacokinetic properties, such as absorption and distribution.

Diverse Biological Targets: The functional groups on the ethanolamine side chain provide additional points of interaction with biological targets, potentially leading to novel mechanisms of action or improved binding affinity. Research on related indole ethylamine (B1201723) derivatives has shown their potential as lipid metabolism regulators and selective 5-HT₁D agonists. nih.govdrugbank.com

The synthesis and evaluation of new indole-ethanol derivatives, therefore, represent a rational approach to expanding the chemical space around the indole nucleus, with the aim of identifying new lead compounds for various therapeutic areas. benthamscience.combenthamdirect.com

Research Objectives and Scope for 2-(6-Amino-1H-indol-1-YL)ethan-1-OL Investigations

Given the limited specific research on this compound, a structured investigation is warranted to elucidate its chemical and biological properties. The compound's structure, featuring an amino group on the indole ring and an N-substituted ethanolamine side chain, suggests several avenues for research.

Key Research Objectives:

Chemical Synthesis and Characterization:

To develop and optimize a robust synthetic route for the preparation of this compound.

To fully characterize the compound's structure and purity using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Physicochemical Profiling:

To determine key physicochemical properties such as solubility, lipophilicity (LogP), and pKa. This data is crucial for understanding its potential pharmacokinetic behavior.

In Vitro Biological Evaluation:

To screen the compound against a panel of biological targets, guided by the known activities of structurally similar indole derivatives. This could include assays for:

Anticancer activity against various cancer cell lines.

Antimicrobial and antifungal activity.

Enzyme inhibition (e.g., kinases, monoamine oxidase).

Receptor binding affinity, particularly for serotonin receptors.

The scope of these investigations would be to establish a foundational understanding of this novel compound, providing a basis for more advanced preclinical studies should promising activity be identified.

Table 2: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1N)C(=CN2)CCO |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(6-aminoindol-1-yl)ethanol |

InChI |

InChI=1S/C10H12N2O/c11-9-2-1-8-3-4-12(5-6-13)10(8)7-9/h1-4,7,13H,5-6,11H2 |

InChI Key |

HPXPOFHVCCXGBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCO)N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H-NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(6-Amino-1H-indol-1-yl)ethan-1-ol, the spectrum reveals distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the ethanol (B145695) side chain, and the protons of the amino and hydroxyl functional groups. The chemical shifts (δ) are influenced by the electron-donating amino group and the heterocyclic nature of the indole core.

A representative ¹H-NMR data set is presented below. Note that the exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-7 (Indole) | 7.30 | d | 8.4 |

| H-2 (Indole) | 6.95 | d | 3.1 |

| H-4 (Indole) | 6.85 | d | 1.8 |

| H-5 (Indole) | 6.55 | dd | 8.4, 1.8 |

| H-3 (Indole) | 6.30 | d | 3.1 |

| N-CH₂ | 4.10 | t | 5.5 |

| CH₂-OH | 3.80 | t | 5.5 |

d = doublet, t = triplet, dd = doublet of doublets

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.

A typical ¹³C-NMR data set is outlined below:

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-7a (Indole) | 137.5 |

| C-6 (Indole) | 143.0 |

| C-3a (Indole) | 129.0 |

| C-2 (Indole) | 125.0 |

| C-7 (Indole) | 120.0 |

| C-5 (Indole) | 110.0 |

| C-4 (Indole) | 100.0 |

| C-3 (Indole) | 98.0 |

| N-CH₂ | 50.0 |

| CH₂-OH | 62.0 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₁₂N₂O. The experimentally measured mass is compared to the calculated theoretical mass, and a close match (typically within a few parts per million) confirms the elemental composition. For the protonated molecule [M+H]⁺, the expected m/z would be approximately 191.1028.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to provide detailed structural information. Key fragmentation pathways for this molecule would likely include the loss of the hydroxyl group as water (H₂O), cleavage of the C-C bond in the ethanol side chain, and fragmentation of the indole ring itself. A characteristic fragment would be the indol-1-yl cation resulting from the cleavage of the N-CH₂ bond.

A plausible fragmentation pattern is detailed in the following table:

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| 173 | [M+H - H₂O]⁺ |

| 160 | [M+H - CH₂OH]⁺ |

| 144 | [M+H - CH₂CH₂OH]⁺ |

| 131 | [6-Aminoindole]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the amino group, the O-H bond of the hydroxyl group, C-H bonds of the aromatic and aliphatic parts of the molecule, and C-N and C-O bonds.

Key IR absorption bands are summarized below:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Amino) | 3400-3300 | Two bands, sharp |

| O-H Stretch (Alcohol) | 3300-3200 | Broad |

| Aromatic C-H Stretch | 3100-3000 | Sharp |

| Aliphatic C-H Stretch | 2950-2850 | Sharp |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to strong |

| C-N Stretch | 1350-1250 | Medium |

| C-O Stretch | 1150-1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of "this compound". The indole ring system serves as the primary chromophore, exhibiting characteristic absorption bands in the ultraviolet region. The electronic spectrum of indole and its derivatives is dominated by π→π* transitions, which are sensitive to substitution on the aromatic ring. researchgate.netnih.gov

The indole nucleus typically displays two main absorption bands, designated as ¹Lₐ and ¹Lₑ. nih.gov The ¹Lₑ transition, appearing at a shorter wavelength (around 220-230 nm), is generally more intense, while the ¹Lₐ transition occurs at a longer wavelength (around 260-290 nm) and is characterized by fine vibronic structure. nih.govnih.gov

The presence of an amino group (-NH₂) at the 6-position of the indole ring is expected to act as an auxochrome, influencing these transitions. Auxochromes with lone pair electrons, like the amino group, can engage in resonance with the aromatic π-system, typically causing a bathochromic (red) shift in the absorption maxima. nih.gov Therefore, the λₘₐₓ of "this compound" is predicted to be shifted to longer wavelengths compared to unsubstituted indole. acs.org For instance, studies on substituted indoles have shown that electron-donating groups on the benzene (B151609) ring decrease the energy of the ¹Lₑ transition. nih.gov The spectrum can be used for quantitative analysis and to assess purity by detecting the presence of impurities with different chromophores.

Table 1: Typical UV Absorption Maxima for Indole Derivatives

| Compound | Typical λₘₐₓ (nm) | Electronic Transitions | Reference |

| Indole | ~270-280, ~220 | ¹Lₐ, ¹Lₑ | acs.org |

| 5-Hydroxyindole | ~275, ~225 | ¹Lₐ, ¹Lₑ | researchgate.net |

| 6-Hydroxyindole | ~260-270 | ¹Lₐ, ¹Lₑ | nih.gov |

| Indole-3-acetic acid | ~280, ~220 | ¹Lₐ, ¹Lₑ | nih.gov |

| Fused BN Indole | ~292 | - | acs.org |

Chromatographic Techniques for Compound Purity and Separation

Chromatographic methods are indispensable for the separation, purification, and purity verification of "this compound". Given the compound's polarity, arising from the amino and hydroxyl functional groups, specific chromatographic strategies are required.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile, polar compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.govnih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comsielc.com To ensure good peak shape and reproducibility for an amine-containing compound, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase. cetjournal.it This suppresses the ionization of silanol (B1196071) groups on the silica (B1680970) support and protonates the analyte, leading to consistent interactions.

Detection is commonly achieved using a UV detector set at one of the absorption maxima of the indole chromophore (e.g., ~280 nm). pubcompare.ai For higher sensitivity and selectivity, a fluorescence detector can be employed, as indole derivatives are often naturally fluorescent (typically with excitation around 280 nm and emission around 350 nm). nih.gov This HPLC method can be validated for linearity, precision, and accuracy and used for both quantifying the compound and assessing its purity by detecting and quantifying any related impurities. nih.gov

Table 2: Illustrative RP-HPLC Method for "this compound"

| Parameter | Condition | Rationale / Reference |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard for reversed-phase separation of moderately polar compounds. cetjournal.it |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Common mobile phase for LC-MS compatible analysis of polar compounds. sielc.com |

| Elution | Gradient elution (e.g., 5% to 95% B over 20 min) | To effectively elute the main compound and separate impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | Indole ring provides UV absorbance and fluorescence. nih.gov |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, "this compound" is a polar molecule with low volatility due to the presence of -NH₂ and -OH groups, which can engage in hydrogen bonding. Therefore, direct GC analysis is challenging and requires a derivatization step to increase volatility and thermal stability. sigmaaldrich.com

Common derivatization strategies for compounds with active hydrogens include silylation or acylation. sigmaaldrich.comnih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active protons on the amino and hydroxyl groups with nonpolar silyl (B83357) groups (e.g., trimethylsilyl (B98337) or t-butyldimethylsilyl). sigmaaldrich.commdpi.com Alternatively, alkylation with reagents such as alkyl chloroformates can be used, which is effective for amino acids and can be performed in aqueous solutions. nih.govcore.ac.uk

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other volatile components, and the mass spectrometer fragments the molecule, providing a unique mass spectrum (fingerprint) that allows for structural elucidation and confirmation.

Table 3: General GC-MS Parameters for Derivatized "this compound"

| Parameter | Condition | Rationale / Reference |

| Derivatization | Silylation with MTBSTFA or BSTFA | Increases volatility and thermal stability by capping polar -NH and -OH groups. sigmaaldrich.commdpi.com |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm) | A robust, low-polarity column suitable for a wide range of derivatized analytes. |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |

| Injection Mode | Splitless | To maximize sensitivity for trace analysis. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 10°C/min) | To achieve good separation of analytes with different boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |

The structure of "this compound" suggests the presence of a stereocenter at the carbon atom bearing the hydroxyl group, meaning the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. Chiral HPLC is the most effective method for this purpose. nih.gov

The direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). nih.govscas.co.jp Several types of CSPs are applicable for the resolution of amino alcohols.

Pirkle-type columns: These CSPs, often based on derivatized amino acids, separate enantiomers through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. scas.co.jp

Macrocyclic glycopeptide-based columns: CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for separating underivatized amino acids and amino alcohols. sigmaaldrich.com They operate through multiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com

Polysaccharide-based columns: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used and can resolve a broad range of chiral compounds, including those with aromatic moieties. koreascience.kr

Alternatively, an indirect approach can be used, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. researchgate.net

Table 4: Potential Chiral HPLC Approaches for Enantiomeric Separation

| Approach | Stationary Phase (CSP) | Mobile Phase | Detection | Rationale / Reference |

| Direct | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Polar Ionic Mode (e.g., Methanol/Acetic Acid/Ammonium Acetate) | UV/MS | Proven effectiveness for underivatized amino alcohols. sigmaaldrich.com |

| Direct | Pirkle-type (e.g., (R,R)-Whelk-O 1) | Normal Phase (e.g., Hexane/Isopropanol) | UV | Broad applicability for aromatic analytes with hydrogen bond donors/acceptors. scas.co.jp |

| Indirect | Standard C18 (achiral) | Acetonitrile/Water | UV/Fluorescence | Separation of diastereomers formed by reaction with a chiral derivatizing agent. researchgate.net |

Computational and Theoretical Investigations of 2 6 Amino 1h Indol 1 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a popular approach for predicting molecular properties due to its balance of accuracy and computational cost. For 2-(6-Amino-1H-indol-1-YL)ethan-1-OL, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can be used to determine its optimized geometry and various electronic parameters. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value | Unit |

| Total Energy | -689.45 | Hartrees |

| Dipole Moment | 3.21 | Debye |

| Molecular Polarizability | 25.67 | ų |

| Molar Refractivity | 75.43 | cm³/mol |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical results from DFT calculations on similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is likely to be localized on the electron-rich indole (B1671886) ring and the amino group, while the LUMO may be distributed more across the entire molecule.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.66 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical results from FMO analysis on similar organic molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netnih.gov It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is crucial for understanding hyperconjugative interactions and the stability of the molecule. nih.gov

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) of Amino Group | π* (C=C) of Indole Ring | 5.8 |

| LP (O) of Hydroxyl Group | σ* (C-H) of Ethyl Chain | 2.1 |

| π (C=C) of Indole Ring | π* (C=C) of Indole Ring | 18.5 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical results from NBO analysis on similar organic molecules. LP denotes a lone pair.

Molecular Docking Simulations for Binding Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

Molecular docking simulations can predict how this compound might bind to the active site of a protein. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The resulting binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. ajol.info

For example, the amino and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, while the indole ring can participate in hydrophobic and π-π stacking interactions. The specific interactions will depend on the topology and chemical nature of the target protein's binding pocket.

Table 4: Predicted Interactions of this compound with a Hypothetical Kinase Binding Site

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Amino Group (NH₂) | ASP 145 | Hydrogen Bond (Donor) | 2.9 |

| Hydroxyl Group (OH) | GLU 91 | Hydrogen Bond (Donor) | 3.1 |

| Indole Ring | LEU 83 | Hydrophobic | 3.8 |

| Indole Ring | PHE 80 | π-π Stacking | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the kind of information obtained from molecular docking simulations.

A crucial output of molecular docking is the binding affinity, which is a calculated score that estimates the strength of the ligand-receptor interaction. ajol.info Docking programs use various scoring functions to approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable binding affinity.

By docking this compound against a panel of different protein targets, it is possible to rank its potential binding partners. This computational screening can prioritize which protein targets are most likely to interact with the compound, guiding further experimental validation.

Table 5: Computational Affinity Scores of this compound against Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 |

| Mitogen-Activated Protein Kinase 14 (p38α) | 3HEC | -7.9 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.2 |

| Estrogen Receptor Alpha (ERα) | 1ERE | -6.5 |

Note: The values presented in this table are hypothetical and for illustrative purposes. The selection of protein targets is illustrative of a typical screening process.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations would be crucial in understanding how it interacts with potential biological targets, such as proteins or enzymes.

The process involves creating a virtual system containing the compound-target complex, solvated in a box of water molecules and ions to mimic physiological conditions. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a simulated time period, typically nanoseconds to microseconds. semanticscholar.org

These simulations can reveal:

Binding Stability: Whether the compound remains bound to the target's active site or dissociates.

Conformational Changes: How the compound and the target protein change their shapes upon binding.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

Solvent Effects: The role of water molecules in mediating the interaction. semanticscholar.org

For instance, a hypothetical MD simulation of this compound bound to a protein kinase could track the root-mean-square deviation (RMSD) of the compound and protein backbone to assess stability. The results might indicate that the 6-amino group and the ethan-1-ol side chain form stable hydrogen bonds with key residues in the kinase's ATP-binding pocket, anchoring the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach is invaluable for predicting the activity of new, unsynthesized molecules. youtube.com

The first step in QSAR is to characterize the chemical structures using numerical values known as molecular descriptors. For a series of analogues of this compound, a wide range of descriptors would be calculated. These fall into several categories:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity indices, and counts of specific structural fragments. nih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular surface area, volume, and shape indices.

A hypothetical set of descriptors for a series of indole derivatives and their associated biological activity is presented below.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |

| 1 | 190.23 | 1.5 | 3 | 2 | 5.2 |

| 2 | 204.26 | 1.8 | 3 | 2 | 3.8 |

| 3 | 189.25 | 1.2 | 2 | 3 | 8.1 |

| 4 | 218.29 | 2.1 | 3 | 3 | 2.5 |

| 5 | 203.24 | 1.6 | 2 | 2 | 6.5 |

This table contains hypothetical data for illustrative purposes.

Once the descriptors are calculated for a training set of molecules with known activities, statistical methods are used to build the QSAR model. nih.gov Common techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the biological activity to a combination of the most relevant descriptors. nih.gov

Partial Least Squares (PLS): A method suitable for datasets with more descriptors than compounds and where descriptors may be correlated.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.gov

A successful QSAR model, once validated with an external test set of compounds, can be used to predict the biological activity of novel analogues of this compound before they are synthesized. nih.govmdpi.com This significantly streamlines the drug discovery process by prioritizing the most promising candidates for synthesis and testing. youtube.com

In Silico Screening Strategies for the Identification of Novel Analogues and Biological Targets

In silico screening, also known as virtual screening, uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.orgresearchgate.net This approach can be broadly divided into structure-based and ligand-based methods. nih.gov

If a 3D structure of a biological target for this compound is known, structure-based virtual screening (SBVS) can be performed. This typically involves molecular docking, where a large number of compounds are computationally placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, and the top-scoring compounds are selected for further investigation. researchgate.netmdpi.com

When the structure of the target is unknown, ligand-based virtual screening (LBVS) is employed. nih.gov This method uses the structure of a known active compound, such as this compound, as a template to search for other compounds with similar properties. acs.org This can be based on 2D similarity (fingerprints) or 3D shape and pharmacophore similarity. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.

The general workflow for an in silico screening campaign to find novel analogues or targets for this compound would be:

Library Preparation: A large database of chemical compounds (e.g., ZINC, ChEMBL) is prepared for screening.

Screening: Either SBVS (docking) or LBVS (similarity/pharmacophore search) is performed.

Hit Selection: Compounds are ranked based on their scores, and a subset of "hits" is selected.

Filtering: The hits are filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and potential for toxicity. mdpi.com

Visual Inspection and Clustering: The remaining hits are visually inspected and grouped into clusters of similar scaffolds.

Experimental Testing: A diverse selection of the most promising candidates is acquired or synthesized for experimental validation.

This multi-step process allows for the rapid and cost-effective identification of novel and potent compounds from vast chemical libraries. mdpi.com

Exploration of Biological Activities of 2 6 Amino 1h Indol 1 Ol and Analogues

General Principles and Methodologies for Bioactivity Screening

The initial step in assessing the therapeutic potential of novel compounds like 2-(6-Amino-1H-indol-1-yl)ethan-1-ol and its analogues is bioactivity screening. This process involves a variety of assays designed to identify and characterize the biological effects of these substances. nih.gov

A primary goal of bioactivity screening is to identify "hits" or "leads"—compounds that demonstrate a desired biological effect. nih.gov This is often achieved through target-based screening, which utilizes in vitro biological assays to measure the compound's activity against a specific molecular target, such as an enzyme or receptor, known to be involved in a disease process. nih.gov

Common methodologies in bioactivity screening include:

The selection of appropriate screening methods depends on the therapeutic area of interest and the chemical nature of the compounds being tested. A combination of different assays provides a more comprehensive understanding of a compound's biological profile. nih.gov

Mechanistic Studies on Relevant Cellular and Biochemical Targets

Following initial bioactivity screening, mechanistic studies are conducted to elucidate how a compound exerts its effects at a molecular level. This involves investigating its interactions with specific cellular and biochemical targets.

Enzyme Inhibition Assays (e.g., Phosphodiesterase inhibition)

Phosphodiesterases (PDEs) are a family of enzymes that play a crucial role in cellular signal transduction by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of these enzymes can lead to various physiological effects, making them attractive drug targets. nih.gov Indole derivatives have been explored as potential PDE inhibitors. nih.gov

Enzyme inhibition assays are performed to determine the potency and selectivity of a compound against a specific PDE isozyme. These assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For example, a class of 1H-Pyrazolo[4,3-d]pyrimidines, which are structurally related to the indole nucleus, have been identified as potent and selective inhibitors of PDE5. nih.gov The development of such compounds involves assessing their potency, selectivity, and efficacy through detailed enzyme inhibition studies. nih.gov While sildenafil (B151) is a well-known PDE5 inhibitor, it can also have mild inhibitory effects on PDE6, which is found in the retina, potentially leading to visual disturbances at higher doses. nih.gov

Receptor Binding and Activation Studies (e.g., Serotonin (B10506) receptors)

Serotonin (5-hydroxytryptamine or 5-HT), an indole-containing neurotransmitter, plays a vital role in numerous physiological and pathological processes through its interaction with a variety of receptor subtypes. researchgate.netiarc.fr Consequently, indole derivatives are frequently investigated for their ability to bind to and modulate the activity of serotonin receptors. nih.gov

Receptor binding assays are used to determine the affinity of a compound for a specific receptor subtype. These assays typically involve a radiolabeled ligand that binds to the receptor and a test compound that competes for this binding. The affinity is usually expressed as a Ki value (inhibition constant).

For instance, studies on the human 5-HT6 serotonin receptor have explored the binding of serotonin and its analogues. nih.gov These studies have revealed that the amine function of serotonin likely interacts with Asp106 in the receptor, while the indole nucleus is situated within a cluster of other amino acid residues. nih.gov The presence or absence of certain functional groups, such as an N1-benzenesulfonyl group on the indole ring, can significantly alter the binding mode and affinity of tryptamine-related compounds at 5-HT6 receptors. nih.gov

Computational modeling and site-directed mutagenesis are powerful tools used in conjunction with binding assays to map the precise interactions between a ligand and its receptor. nih.gov For example, at the 5-HT2A receptor, the primary amino group of serotonin is thought to interact with both Asp3.32(155) and Ser3.36(159). nih.gov

In Vitro Studies of Pharmacological Relevance

In vitro studies are essential for evaluating the pharmacological properties of a compound in a controlled laboratory setting. These studies provide crucial information on the compound's potential therapeutic efficacy and its spectrum of activity.

Antimicrobial Activity Investigations

The indole scaffold is a key feature in many compounds exhibiting antimicrobial properties. chula.ac.th Numerous studies have focused on synthesizing and evaluating the antimicrobial activity of novel indole derivatives against a range of pathogenic microorganisms. nih.govresearchgate.net

Investigations into the antimicrobial activity of indole derivatives often reveal that their efficacy can be highly dependent on the specific substitutions on the indole ring. For example, some synthesized indole derivatives have shown significant activity against Gram-negative bacteria like E. coli and K. pneumonia, while demonstrating less activity against Gram-positive bacteria and fungi. nih.govresearchgate.net In some cases, specific derivatives have exhibited not only bacteriostatic (inhibiting growth) but also bactericidal (killing bacteria) effects at low concentrations. nih.gov

The methodology for these investigations typically involves broth dilution or agar (B569324) diffusion assays to determine the antimicrobial efficacy. ajol.info

Anti-biofilm Activity Assessment

Bacterial biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, are notoriously resistant to conventional antimicrobial agents. The search for compounds that can inhibit biofilm formation or eradicate mature biofilms is a critical area of research. Indole derivatives have emerged as promising candidates in this arena. nih.govasm.org

Studies have demonstrated that various indole analogs can effectively combat biofilms produced by a range of pathogenic microorganisms, including drug-resistant strains. For instance, certain indole derivatives have shown potent antimicrobial and anti-biofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.govasm.org Research has identified specific indole agents, such as 7-hydroxyindole, that not only inhibit the formation of XDRAB biofilms but can also eradicate established ones at sub-inhibitory concentrations. nih.gov The mechanism of action for some of these compounds involves the downregulation of genes associated with quorum sensing and biofilm formation, such as abaI and abaR in A. baumannii. nih.gov

Furthermore, indole-based compounds have been investigated for their efficacy against biofilms of other clinically relevant pathogens like Staphylococcus aureus and Streptococcus mutans. nih.gov For example, indole-based analogs of the marine alkaloid oroidin (B1234803) have been identified as a new class of inhibitors for methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation. nih.gov Some halogenated indoles, such as 7-benzyloxyindole (B21248) and 4-fluoroindole, have also demonstrated significant, dose-dependent inhibition of Candida albicans biofilm formation. researchgate.net The combination of certain indole derivatives with existing antibiotics, like tobramycin, has shown synergistic effects in eradicating mature biofilms of Pseudomonas aeruginosa. nih.gov

Table 1: Anti-biofilm Activity of Selected Indole Derivatives

| Compound/Analog | Target Organism | Activity | Reference |

| 7-Hydroxyindole | Acinetobacter baumannii (XDRAB) | Inhibits biofilm formation and eradicates mature biofilms. nih.gov | nih.gov |

| 5-(trifluoromethoxy)indole-based oroidin analogue | Staphylococcus aureus (MRSA), Streptococcus mutans | Inhibits biofilm formation (MBIC50 = 20 μM). nih.gov | nih.gov |

| 7-Benzyloxyindole | Candida albicans | Significantly inhibits biofilm formation (94% at 0.1 mM). researchgate.net | researchgate.net |

| Bis-indole derivatives | Pseudomonas aeruginosa | Attenuate biofilms and show significant inhibition when combined with tobramycin. nih.gov | nih.gov |

| Indole-based analogues of oroidin | Methicillin-resistant Staphylococcus aureus (MRSA) | Novel class of biofilm inhibitors. nih.gov | nih.gov |

Efflux Pump Inhibitory Studies

A significant mechanism of antimicrobial resistance is the active efflux of drugs from bacterial cells by efflux pumps. asm.orgresearchgate.net Efflux pump inhibitors (EPIs) represent a promising strategy to restore the efficacy of existing antibiotics. mdpi.com Indole derivatives have been investigated for their potential to act as EPIs. asm.orgresearchgate.net

Research has focused on the NorA efflux pump in Staphylococcus aureus, which contributes to resistance against fluoroquinolones and other antimicrobials. asm.orgresearchgate.net Certain chemically synthesized indole derivatives have been screened for their ability to inhibit this pump. asm.orgresearchgate.net One such derivative, SMJ-5, was identified as a potent NorA efflux pump inhibitor, leading to increased accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917) within the bacterial cells. asm.orgnih.gov The inhibitory action of some indole derivatives on the NorA pump can occur at the transcriptional level, reducing the expression of the norA gene. asm.orgresearchgate.net

The combination of these indole-based EPIs with antibiotics like ciprofloxacin (B1669076) has demonstrated enhanced bactericidal activity and the ability to eradicate S. aureus biofilms. asm.orgnih.gov This synergistic effect highlights the potential of indole derivatives to combat multidrug-resistant bacteria. mdpi.com

**Table 2: Efflux Pump Inhibitory Activity of Indole Derivatives against *S. aureus***

| Indole Derivative | Target Pump | Mechanism | Outcome | Reference |

| SMJ-5 | NorA | Potent inhibitor, increases substrate accumulation. asm.orgnih.gov | Potentiates ciprofloxacin, eradicates biofilms. asm.orgnih.gov | asm.orgnih.gov |

| SMJ-3, SMJ-9, SMJ-10 | Efflux pumps | High potential for inhibition based on EtBr extrusion assays. asm.orgresearchgate.net | - | asm.orgresearchgate.net |

| C-6 benzyloxy derivatives | NorA | Potent synergism with ciprofloxacin. mdpi.com | MPC4 of 0.78 µg/mL against SA-1199B. mdpi.com | mdpi.com |

Anti-inflammatory Potential in Cellular Models

Chronic inflammation is a key component of numerous diseases. Indole derivatives have demonstrated significant anti-inflammatory properties in various cellular models. mdpi.comnih.gov These compounds can modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. nih.gov

In models of neuroinflammation, which is implicated in neurodegenerative diseases like Parkinson's, indole derivatives have shown protective effects. mdpi.com For example, the indole derivative NC009-1 has been found to reduce neuroinflammation and oxidative stress in microglial cells activated by the neurotoxin MPP+. mdpi.com This compound was observed to decrease the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.com

Other studies have explored the anti-inflammatory effects of indole-imidazolidine derivatives. nih.gov These compounds have been shown to reduce leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov The anti-inflammatory activity of some indole derivatives is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, indole derivatives have been synthesized and shown to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, both of which are critical in the inflammatory cascade.

Table 3: Anti-inflammatory Activity of Indole Derivatives in Cellular Models

| Compound/Analog | Cellular Model | Key Findings | Reference |

| NC009-1 | MPP+-activated HMC3 microglia | Reduced release of IL-1β, IL-6, and TNF-α. mdpi.com | mdpi.com |

| Indole-imidazolidine derivatives | Air pouch and peritonitis models | Reduced leukocyte migration and release of TNF-α and IL-1β. nih.gov | nih.gov |

| Indole-fused ursolic acid derivatives | LPS-stimulated RAW 264.7 cells | Significant inhibition of nitric oxide and pro-inflammatory cytokines. chemrxiv.orgnih.gov | chemrxiv.orgnih.gov |

| N-substituted indole Schiff bases | In vitro enzyme assays | Dual inhibitors of COX-2 and 5-LOX enzymes. |

Antiviral Activity against Specific Viral Targets (e.g., HIV, HCV proteins)

The indole scaffold is a key feature in several antiviral drugs, and research continues to explore new indole derivatives for their potential to combat viral infections. benthamdirect.comnih.gov These compounds have shown inhibitory activity against various viral enzymes, including those from Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). benthamdirect.comnih.govmdpi.com

In the context of HIV, indole derivatives have been identified as potent inhibitors of key viral enzymes such as reverse transcriptase, integrase, and protease. benthamdirect.comnih.gov The drug delavirdine, which contains an indole moiety, has been used in clinical settings for the treatment of HIV/AIDS. benthamdirect.comnih.gov More recently, indole-2-carboxylic acid has been developed as a promising scaffold for novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Optimization of this scaffold has led to derivatives with significantly increased inhibitory effects against integrase. nih.gov

Regarding HCV, certain indole derivatives have been shown to be potent inhibitors of the NS3/4A serine protease and the NS5B polymerase, both of which are essential for viral replication. mdpi.com The broad-spectrum antiviral drug umifenovir, which features an indole core, has also demonstrated inhibitory activity against HCV in vitro. mdpi.com

Table 4: Antiviral Activity of Indole Derivatives

| Compound/Analog | Viral Target | Mechanism of Action | Reference |

| Delavirdine | HIV Reverse Transcriptase | Non-nucleoside reverse transcriptase inhibitor. benthamdirect.comnih.gov | benthamdirect.comnih.gov |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Integrase strand transfer inhibitor. nih.gov | nih.gov |

| Indole-N-acetamide inhibitor | HCV NS5B Polymerase | Potent inhibitor of the viral polymerase. mdpi.com | mdpi.com |

| Indole derivative 1 | HCV NS3/4A Serine Protease | Potent inhibitor of the viral protease. mdpi.com | mdpi.com |

Anticancer and Antiproliferative Investigations (Cell-based assays)

The indole scaffold is present in numerous anticancer agents, including the well-known vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine (B1662923). nih.gov A vast number of synthetic indole derivatives have been investigated for their antiproliferative activity against a wide range of cancer cell lines. nih.govnih.govnih.gov

Studies have shown that indole derivatives can induce cytotoxicity in various cancer cells, including those of the colon, breast, lung, and leukemia. nih.govnih.govgoogle.com For example, certain indole-aryl amide derivatives have demonstrated selective toxicity towards malignant colon cell lines (HT29) while not affecting healthy intestinal cells. nih.gov Further investigation revealed that these compounds can cause cell cycle arrest in the G1 phase and promote apoptosis in cancer cells. nih.govnih.gov

The mechanisms by which indole derivatives exert their anticancer effects are diverse and can involve targeting multiple cellular pathways. nih.gov Some indole-based compounds have been found to inhibit tubulin polymerization, topoisomerases, and histone deacetylases (HDACs). nih.gov For instance, certain indole derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in lung cancer. nih.gov Others have shown dual inhibitory activity against Bcl-2 and Mcl-1, proteins that regulate apoptosis. nih.gov

Table 5: Anticancer and Antiproliferative Activity of Indole Derivatives

| Compound/Analog | Cancer Cell Line(s) | Key Findings | Reference |

| Indole-aryl amide derivative 5 | HT29 (colon) | Selective toxicity, G1 cell cycle arrest, apoptosis induction. nih.govnih.gov | nih.govnih.gov |

| Indole-curcumin derivative 27 | HeLa (cervical) | Potent anticancer activity (IC50 = 4 μM). nih.gov | nih.gov |

| N-(1H-indole-6-yl) benzamide (B126) (R = 3-CF3) | MCF7, T47D (breast) | Promising cell viability inhibition. nih.gov | nih.gov |

| 28-indole-betulin derivatives | MCF-7 (breast) | G1 phase arrest and apoptosis induction. nih.gov | nih.gov |

| N-chlorobenzenesulfonyl bis-indole (20) | HepG2 (liver) | 3-fold stronger activity than etoposide. acs.org | acs.org |

Other Potential Bioactivities (e.g., antioxidant, antidiabetic, antidepressant, neurodegenerative)

The therapeutic potential of indole derivatives extends beyond the activities previously discussed, encompassing a wide range of other biological effects.

Antioxidant Activity: Many indole compounds, including the well-known melatonin, exhibit potent antioxidant properties by scavenging free radicals and enhancing endogenous antioxidant defenses. hilarispublisher.com This activity is crucial in combating oxidative stress, a key factor in many diseases, including neurodegeneration. hilarispublisher.com

Antidiabetic Potential: Indole derivatives have been investigated for their potential in managing diabetes. sci-hub.seresearchgate.netnih.gov Some have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov For example, certain indole derivatives containing a thiazolidine-2,4-dione moiety displayed potent α-glucosidase inhibitory activity, with some compounds being significantly more active than the standard drug acarbose. nih.gov In vivo studies have confirmed that oral administration of these compounds can suppress fasting blood glucose levels and improve glucose tolerance in diabetic mice. nih.gov

Antidepressant and Neurodegenerative Disease Applications: The indole core is central to the neurotransmitter serotonin, making indole derivatives relevant for neurological and psychiatric conditions. researchgate.net Tryptamine, an indole-containing compound, and its derivatives are being explored as multifunctional agents for Alzheimer's disease, exhibiting activities such as cholinesterase inhibition and Aβ aggregation inhibition. researchgate.net Indole derivatives have also been developed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. mdpi.com

Advanced Cell-Based Assays for Biological Effect Assessment

To effectively screen and characterize the biological effects of the vast libraries of indole derivatives, advanced cell-based assays are indispensable. These assays provide more physiologically relevant data compared to traditional biochemical assays.

High-content screening (HCS) and high-content analysis (HCA) are powerful techniques that allow for the simultaneous measurement of multiple cellular parameters in response to compound treatment. This enables a more comprehensive understanding of a compound's mechanism of action and potential off-target effects.

The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, is becoming increasingly common. acs.org These models more accurately mimic the in vivo microenvironment of tissues and tumors, providing a better platform for predicting a compound's efficacy and toxicity. acs.org For instance, the anticancer activity of dual Hsp90/HDAC6 inhibitors based on an indole scaffold has been evaluated in 3D spheroid models of prostate cancer, demonstrating their potential in a more complex and relevant setting. acs.org

High-Throughput Screening (HTS) and High-Content Screening (HCS) for Novel Targets

High-Throughput Screening (HTS) and High-Content Screening (HCS) are foundational technologies in modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on biological targets. drugtargetreview.com While specific HTS or HCS data for this compound is not widely available in public databases, the general application of these techniques to indole-containing compounds illustrates a viable path for discovering its novel biological targets.

HTS assays are typically designed to measure a single, well-defined molecular event, such as enzyme inhibition or receptor binding, in a highly automated fashion. drugtargetreview.com For a compound like this compound, an HTS campaign could involve screening it against a panel of receptors, kinases, or other enzymes to identify potential interactions. For instance, given the structural similarities of some indole derivatives to neurotransmitters, a primary screen could assess binding to a panel of serotonin or dopamine (B1211576) receptors. The structural motif of this compound, particularly the amino-alcohol side chain, suggests potential interactions with a variety of biological targets.

HCS, on the other hand, provides a more nuanced view by capturing multiparametric data from cell-based assays using automated imaging and analysis. nih.govpharmaron.comfraunhofer.de This technique allows for the simultaneous evaluation of a compound's effects on various cellular features, such as morphology, protein localization, and organelle health. pharmaron.comfraunhofer.de For this compound, an HCS approach could reveal its impact on cellular processes like apoptosis, cell cycle progression, or neurite outgrowth in different cell lines.

A hypothetical HCS campaign for this compound could be designed as follows:

Table 1: Hypothetical High-Content Screening Design for this compound

| Parameter | Description |

| Cell Lines | - Human cancer cell line (e.g., HeLa) - Neuronal cell line (e.g., SH-SY5Y) - Normal human fibroblast line (for cytotoxicity) |

| Compound Concentration | Serial dilutions (e.g., 0.1 µM to 100 µM) |

| Cellular Stains | - Hoechst (Nuclei) - Phalloidin (Actin Cytoskeleton) - MitoTracker (Mitochondria) - Antibody for a specific protein of interest (e.g., a transcription factor) |

| Measured Readouts | - Cell viability and count - Nuclear morphology and intensity - Mitochondrial membrane potential - Cytoskeletal arrangement - Subcellular localization of the target protein |

The data generated from such a screen would provide a rich phenotypic fingerprint of the compound's activity, offering clues to its mechanism of action and potential therapeutic applications.

Functional Genomics and Proteomics Approaches

To delve deeper into the molecular mechanisms underlying the biological activities of this compound and its analogues, functional genomics and proteomics approaches are indispensable. These technologies can identify the genes and proteins that are affected by the compound, thereby elucidating the pathways it modulates.

Functional genomics tools, such as gene expression microarrays or RNA sequencing (RNA-Seq), can provide a global view of how a compound alters the transcriptional landscape of a cell. For example, treating a relevant cell line with this compound and performing RNA-Seq could reveal the upregulation or downregulation of specific genes. This information can then be used to infer which signaling pathways are perturbed.

Proteomics, the large-scale study of proteins, offers a complementary perspective. Techniques like mass spectrometry-based proteomics can be used to quantify changes in protein expression levels or post-translational modifications in response to compound treatment. For instance, a study could be designed to compare the proteome of cells treated with this compound versus untreated cells.

Table 2: Potential Functional Genomics and Proteomics Studies for this compound

| Approach | Methodology | Potential Findings |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of differentially expressed genes, impacted signaling pathways (e.g., MAPK, PI3K/Akt), and potential transcription factor involvement. |

| Global Proteomics | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) followed by Mass Spectrometry | Quantification of changes in protein abundance, revealing downstream effects of compound activity. |

| Phosphoproteomics | Enrichment of phosphorylated peptides followed by Mass Spectrometry | Identification of kinases and signaling pathways that are activated or inhibited by the compound. |

| Chemical Proteomics | Affinity-based pulldown assays using a derivatized version of the compound | Direct identification of protein binding partners (targets) of this compound. |

The integration of data from these "omics" platforms can provide a comprehensive understanding of the compound's mechanism of action, from the initial target engagement to the downstream cellular response. While specific studies on this compound are not yet prominent in the literature, the application of these powerful discovery technologies holds the key to unlocking its therapeutic potential and that of its analogues.

Structure Activity Relationship Sar and Rational Design of 2 6 Amino 1h Indol 1 Ol Analogues

Identification of Key Pharmacophoric Features within the Indole-Ethanolamine Scaffold

The indole-ethanolamine scaffold combines two critical pharmacophoric elements: the indole (B1671886) ring system and the ethanolamine (B43304) side chain. The indole portion, a bicyclic aromatic heterocycle, provides a rich template for various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. nih.gov The ethanolamine moiety, containing both a primary alcohol and a primary amine, is a bifunctional unit capable of forming key hydrogen bonds and ionic interactions, often mimicking endogenous neurotransmitters. wikipedia.org

Key pharmacophoric features identified within this scaffold include:

The Indole Nitrogen (N-H) group: This group can act as a hydrogen bond donor.

The Aromatic System: The delocalized π-electrons of the indole ring are crucial for pi-pi stacking interactions with aromatic amino acid residues in target proteins. nih.gov

The 6-Amino Group: The amino substituent on the indole ring can serve as a potent hydrogen bond donor and can be a site for ionic interactions upon protonation. Its position is critical for determining receptor affinity and selectivity.

The Ethanolamine Side Chain: The hydroxyl (-OH) and amino (-NH2) groups are key for forming hydrogen bonds and anchoring the molecule within a binding pocket. nih.govmdpi.com The flexibility of the ethyl linker allows the molecule to adopt various conformations to fit into the target site.

Systematic Structural Modifications of the 2-(6-Amino-1H-indol-1-YL)ethan-1-OL Core

To probe the SAR of the this compound core, systematic modifications are undertaken at three primary locations: the indole nitrogen (N1), the indole ring itself, and the ethanolamine side chain.

The N1 position of the indole ring is a common site for modification in drug design. Alkylation or arylation at this position can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. For instance, in a series of indole-based N-type calcium channel blockers, modifications at the N-1 position were explored to optimize potency and selectivity. researchgate.net While direct SAR data for this compound is limited, general findings from other indole series suggest that introducing small alkyl or substituted benzyl (B1604629) groups at N1 can modulate lipophilicity and binding affinity.

| Modification at N1 | General Observed Effect on Bioactivity (from related indole series) |

| Hydrogen (unsubstituted) | Often serves as a hydrogen bond donor, crucial for some receptor interactions. |

| Small Alkyl Groups (e.g., Methyl) | Can increase lipophilicity, potentially improving cell permeability. |

| Benzyl or Substituted Benzyl Groups | May introduce additional pi-stacking interactions, enhancing binding affinity. nih.gov |

The nature and position of substituents on the benzene (B151609) portion of the indole ring are critical determinants of biological activity. researchgate.net The 6-amino group in the parent compound is a key feature, but further substitutions or replacements can fine-tune the molecule's properties. Research on various indole derivatives has shown that:

Position 7: Substitution at this position, particularly with a methoxy (B1213986) group, has been shown to be favorable in some series of indole derivatives. researchgate.net

Position 4: This position appears to be less favorable for substitution. researchgate.net

Halogenation: Introducing halogens like fluorine or chlorine can enhance potency. Fluorine-substituted derivatives have been found to be more potent than their chlorine counterparts in certain contexts. researchgate.net

| Position on Indole Ring | Substituent | Observed Effect on Bioactivity (in related indole series) | Reference |

|---|---|---|---|

| 4 | Various | Generally unfavorable for activity. | researchgate.net |

| 5, 6 | Polar groups (e.g., -OH, -NH2) | Often crucial for receptor interaction and selectivity. | biomolther.org |

| 7 | Methoxy (-OCH3) | Favorable for activity in some series. | researchgate.net |

| Various | Fluorine | Often more potent than chlorine substitution. | researchgate.net |

The ethanolamine side chain is fundamental to the activity of many biogenic amines and their synthetic analogs. nih.gov Modifications to this chain can drastically alter receptor affinity and selectivity.

Chain Length: Studies on related tryptamines and phenethylamines show that the two-carbon linker between the indole ring and the terminal amine is often optimal. researchgate.net Shortening or lengthening the chain typically reduces activity.

Alpha-Substitution: Introducing a methyl group at the alpha-carbon (the carbon adjacent to the indole ring) can protect the compound from metabolism by monoamine oxidase (MAO), thereby prolonging its action, as seen in α-methyltryptamine (αMT). wikipedia.org

Hydroxyl Group: The hydroxyl group is a key hydrogen bonding feature. Its removal or esterification would be expected to significantly alter the binding profile.

Terminal Amine: The basicity of the terminal amino group is critical. N-alkylation (e.g., with isopropyl or tert-butyl groups) is a common strategy in the design of beta-adrenergic ligands to enhance potency and selectivity. nih.gov

Elucidation of Structure-Bioactivity Correlations through Analog Synthesis and Testing

The correlation between chemical structure and biological activity is established through an iterative process of designing, synthesizing, and testing analogues. For the this compound scaffold, this process would involve creating a library of compounds based on the modifications described in section 6.2.

For example, a study on indole-based HIV-1 fusion inhibitors synthesized thirty new compounds to perform lead optimization. nih.gov By varying substituents on the indole rings and altering the linkage between them, researchers were able to assess the impact of molecular shape and surface area on binding and biological activity. nih.gov Similarly, for the this compound scaffold, a series of analogs would be synthesized with systematic changes at the N1 position, various substitutions on the indole ring, and modifications to the ethanolamine side chain. Each new compound would then be subjected to a battery of biological assays to determine its potency and selectivity for a given target. The resulting data allows for the construction of a quantitative structure-activity relationship (QSAR) model, which can then guide further design efforts.

Rational Design Principles for the Development of Advanced Indole-Based Scaffolds

Based on the SAR data gleaned from analog testing, several rational design principles emerge for the development of advanced scaffolds based on this compound:

Preserve Key Pharmacophores: The core indole ring and the ethanolamine side chain should generally be retained, as they constitute the fundamental pharmacophore. The 6-amino group is likely a critical interaction point and should be maintained unless bioisosteric replacement proves advantageous.

Optimize Ring Substitution: The indole ring offers multiple positions for substitution to enhance potency and selectivity. Based on general indole SAR, positions 5 and 7 are often promising candidates for introducing small, electron-donating or halogen substituents to improve binding affinity. researchgate.net

Modulate Physicochemical Properties: Modifications at the N1 position or on the indole ring can be used to fine-tune lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.

Utilize Computational Modeling: Modern drug design increasingly relies on computational methods like 3D-QSAR and molecular docking. mdpi.com These techniques can be used to build predictive models based on existing SAR data and to virtually screen new potential analogues, prioritizing the synthesis of the most promising candidates.

Explore Bioisosteric Replacements: The indole ring itself could be replaced with other bicyclic heterocycles like benzimidazole (B57391) to explore new chemical space and potentially discover novel intellectual property. nih.gov Similarly, the hydroxyl or amino groups could be replaced by other hydrogen-bonding moieties.

By systematically applying these principles, medicinal chemists can rationally design and develop advanced indole-based compounds with improved therapeutic profiles.

Future Directions and Emerging Research Perspectives on 2 6 Amino 1h Indol 1 Yl Ethan 1 Ol

Development of Innovative and Sustainable Synthetic Strategies

The synthesis of indole (B1671886) derivatives has been a subject of intense research for decades. nih.gov However, many traditional methods are hampered by harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. rug.nl The future of synthesizing compounds like 2-(6-Amino-1H-indol-1-YL)ethan-1-OL lies in the development of green and sustainable chemical processes.

Key focuses in this area include:

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol (B145695), or deep eutectic solvents. rug.nlnih.gov

Catalytic Methods: Utilizing catalytic amounts of reagents, including metal catalysts and biocatalysts, to drive reactions efficiently and selectively, often under milder conditions. nih.gov

Flow Chemistry: Employing microfluidic reactors to enable safer, more controlled, and scalable syntheses, particularly for reactions that may be hazardous in traditional batch processes. beilstein-journals.org

Biocatalysis: Harnessing enzymes to perform specific chemical transformations with high stereo- and regioselectivity, a significant advantage in the synthesis of chiral molecules like many amino alcohols. nih.gov

Recent advancements have already demonstrated the feasibility of more sustainable approaches to indole synthesis, such as multicomponent reactions in ethanol without the need for metal catalysts. rug.nl These strategies not only reduce the environmental impact but can also lead to more efficient and cost-effective production of valuable indole derivatives. rug.nlnih.gov

Integration of Artificial Intelligence and Machine Learning in Computational Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govjddtonline.info These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. researchgate.net For a compound like this compound, AI and ML can be applied across the entire drug design pipeline.

| Application of AI/ML in Drug Design | Description | Potential Impact |

| Target Identification | AI algorithms can analyze multi-omics data and biological networks to identify and validate novel therapeutic targets for indole derivatives. nih.gov | Increased precision in understanding disease mechanisms and identifying the most promising biological targets. |

| Virtual Screening | ML models can rapidly screen vast libraries of virtual compounds to predict their binding affinity to a specific target, prioritizing candidates for synthesis and testing. researchgate.net | Significant reduction in the time and cost associated with identifying hit compounds. nih.gov |

| De Novo Drug Design | Generative AI models can design entirely new molecules with desired pharmacological properties, optimized for a specific biological target. nih.gov | The creation of novel and highly potent indole-based drug candidates with improved efficacy. |

| ADMET Prediction | AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the design process. jddtonline.info | Reduced late-stage failures in clinical trials by identifying compounds with unfavorable pharmacokinetic or toxicological profiles. |

The integration of AI and ML is expected to shorten drug discovery timelines, decrease costs, and increase the success rate of bringing new therapies to patients. bpasjournals.com

Exploration of Novel Biological Targets and Pathways for Indole Derivatives

Indole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsr.comresearchgate.netmdpi.com This versatility stems from their ability to interact with a diverse range of biological targets. mdpi.com Future research on this compound and its analogs will likely focus on identifying and validating novel biological targets and pathways.

Some emerging areas of interest include:

Targeting Protein-Protein Interactions: The indole nucleus can mimic protein structures, making it a valuable scaffold for designing inhibitors of challenging protein-protein interactions that are often implicated in disease. ijpsr.comnih.gov

Modulation of the Gut Microbiome: Indole and its derivatives are produced by the gut microbiota from tryptophan and can influence intestinal homeostasis and immune responses. frontiersin.org Investigating how compounds like this compound interact with the gut microbiome could open up new therapeutic avenues for diseases such as inflammatory bowel disease and colorectal cancer. frontiersin.org

Neurodegenerative Diseases: The antioxidant and free-radical scavenging properties of some indole derivatives make them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net

Inhibition of Novel Kinases and Enzymes: Researchers are continually identifying new enzymes and kinases involved in disease pathways. High-throughput screening and computational methods can be used to assess the inhibitory activity of indole libraries against these novel targets. nih.gov

The discovery of new biological targets will expand the therapeutic potential of indole derivatives far beyond their currently known applications.

Collaborative Multidisciplinary Research Initiatives in Medicinal Chemistry and Chemical Biology

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. nih.gov The future success in developing drugs based on the this compound scaffold will depend on strong collaborations between medicinal chemists, chemical biologists, computational scientists, and pharmacologists.

Key aspects of these multidisciplinary initiatives will include:

Integrated Drug Discovery Platforms: Combining expertise in synthetic chemistry, computational modeling, high-throughput screening, and biological evaluation to create a seamless workflow from hit identification to lead optimization.

Chemical Biology Probes: Synthesizing and utilizing derivatives of this compound as chemical probes to investigate biological pathways and validate new drug targets.

Open Science and Data Sharing: Fostering a culture of open innovation where researchers share data and resources to accelerate the pace of discovery.

Academia-Industry Partnerships: Leveraging the strengths of both academic institutions (in basic research and innovation) and pharmaceutical companies (in drug development and clinical trials) to translate promising research findings into new medicines.

Such collaborative efforts will be crucial for tackling the multifaceted challenges of drug discovery and for realizing the full therapeutic potential of promising scaffolds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.